molecular formula C12H10ClNO B1600571 2-Chloro-8-ethyl-quinoline-3-carbaldehyde CAS No. 335196-05-9

2-Chloro-8-ethyl-quinoline-3-carbaldehyde

Cat. No. B1600571
CAS RN: 335196-05-9
M. Wt: 219.66 g/mol
InChI Key: OCNAMDQJNZGZIH-UHFFFAOYSA-N
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Description

“2-Chloro-8-ethyl-quinoline-3-carbaldehyde” is a research chemical . It is a type of 2-chloroquinoline-3-carbaldehyde, which has been the subject of various studies due to its chemical reactivity and potential applications .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction . This process involves the reaction of acetanilide with DMF and POCl3 to produce the compound . A multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst can also be used to synthesize related compounds .


Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehydes are known for their high chemical reactivity, which is attributed to the presence of two active moieties: chloro- and aldehyde functions . They can undergo various reactions, including substitution reactions .

Scientific Research Applications

2-Chloro-8-ethyl-quinoline-3-carbaldehyde: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Quinoline Ring Systems: This compound is pivotal in the synthesis of quinoline ring systems, which are a fundamental scaffold in medicinal chemistry. The chloro and aldehyde groups on the quinoline ring serve as reactive sites for constructing fused or binary heterocyclic systems, which are essential in drug development .

Organic Chemist’s Toolbox: As an organic chemist’s toolbox, 2-chloroquinoline-3-carbaldehyde is utilized in various reactions such as addition, reduction, condensation, and substitution. These reactions enable the creation of diverse molecular architectures for further application in pharmaceuticals and materials science .

Biological Applications: The compound’s derivatives have been explored for their biological applications. Research has shown potential in areas such as antimicrobial, antifungal, and anticancer activities, making it a valuable precursor in the development of new therapeutic agents .

Construction of Heterocyclic Systems: The ability to construct heterocyclic systems with this compound is crucial for developing compounds with specific properties and activities. This is particularly relevant in the design of molecules with potential applications in disease treatment and prevention .

Reduction Reactions: Reduction reactions involving 2-chloroquinoline-3-carbaldehyde can yield various diastereoisomers and diols, which are important intermediates in organic synthesis. These intermediates can be further transformed into more complex structures for pharmaceutical use .

Intramolecular Cyclization: Intramolecular cyclization reactions of the compound’s derivatives can lead to the formation of novel cyclic structures such as pyranoquinolines. These structures have significant implications in the development of new drugs with enhanced efficacy .

Each section above provides a glimpse into the diverse scientific research applications of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde, showcasing its importance across various fields of chemistry and medicine.

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde Chemical reactions, synthetic methods and biological applications of 2-chloroquinolines Synthesis, Reactions, and Applications of 2-Chloroquinoline-3-carbaldehyde

properties

IUPAC Name

2-chloro-8-ethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-2-8-4-3-5-9-6-10(7-15)12(13)14-11(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNAMDQJNZGZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461257
Record name 2-chloro-8-ethyl-quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-ethyl-quinoline-3-carbaldehyde

CAS RN

335196-05-9
Record name 2-chloro-8-ethyl-quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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